molecular formula C10H9N3O2S2 B2865181 N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide CAS No. 941929-35-7

N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide

Cat. No. B2865181
CAS RN: 941929-35-7
M. Wt: 267.32
InChI Key: ZDYNATZGHLFMTQ-UHFFFAOYSA-N
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Description

“N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as thiazole carboxamides . It is a derivative of thiazole, a five-membered ring made up of one sulfur and one nitrogen atom .


Synthesis Analysis

The synthesis of similar thiazole carboxamide derivatives involves heterocyclization of various substrates . For instance, a synthetic protocol for thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization of a key compound in the presence of different thiocarbamoyl reagents .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a thiophene ring, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has demonstrated the synthesis of related thiazole derivatives via oxidative dimerization of thioamides, showcasing efficient methods for preparing thiazole compounds with potential applications in medicinal chemistry and material science (Takikawa et al., 1985).
  • Another study focused on the photoreactions of thiabendazole, a compound structurally similar to N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide, in the presence of singlet oxygen. This research contributes to understanding the photochemical behavior of thiazole derivatives, relevant for designing light-sensitive pharmaceuticals and materials (Mahran et al., 1983).

Anticancer Activity

  • The synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including structural analogs of this compound, have shown promising anticancer activity. These compounds were tested against various cancer cell lines, indicating the potential therapeutic value of thiazole derivatives in oncology (Atta & Abdel‐Latif, 2021).

Inhibitory Activity

  • A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including thiazole derivatives, were synthesized to target co-activator associated arginine methyltransferase 1 (CARM1). This study highlights the influence of the heteroaryl fragment on the potency of these inhibitors, with thiophene analogues showing superior activity, underscoring the importance of thiazole derivatives in developing enzyme inhibitors (Allan et al., 2009).

Environmental Sensing and Removal

  • Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrate efficient luminescence sensing for environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This application is crucial for developing new materials for environmental monitoring and remediation (Zhao et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” is not mentioned in the available data, similar thiazole carboxamide derivatives have been found to exhibit potent inhibitory activities against COX enzymes . This suggests that “this compound” might also interact with these enzymes.

Future Directions

The future directions for “N-methyl-2-(thiophene-2-carboxamido)thiazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include more in-depth studies on their inhibitory activities against various enzymes and their potential as therapeutic agents.

properties

IUPAC Name

N-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c1-11-8(14)6-5-17-10(12-6)13-9(15)7-3-2-4-16-7/h2-5H,1H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYNATZGHLFMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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